

MALT1 Inhibition: A Comparative Analysis of MLT-943 and Z-VRPR-fmk

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MLT-943

Cat. No.: B8176053

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is paramount for the accurate investigation of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, plays a critical role in NF- κ B activation and is a therapeutic target in certain lymphomas and autoimmune diseases. This guide provides a detailed comparison of two commonly used MALT1 inhibitors, **MLT-943** and Z-VRPR-fmk, focusing on their performance, supporting experimental data, and methodologies.

Performance Comparison at a Glance

A summary of the key quantitative data for **MLT-943** and Z-VRPR-fmk is presented below, offering a direct comparison of their inhibitory activities in various assays.

Inhibitor	Assay Type	Target/Cell Line	Key Parameter	Value	Citations
MLT-943	IL-2 Reporter Gene Assay	Jurkat T cells	IC50	40 nM	[1]
Human PBMC IL-2 Release	Human PBMCs	IC50	74 nM	[1]	
Stimulated IL-2 Secretion	Human, Rat, Dog PBMCs	IC50	0.07-0.09 μ M	[2][3]	
Stimulated IL-2 Secretion	Human, Rat, Dog Whole Blood	IC50	0.6-0.8 μ M	[2][3]	
Z-VRPR-fmk	Fluorogenic MALT1 Protease Assay	Recombinant MALT1	IC50	0.011 μ M	[4]
Biochemical MALT1 Inhibition	Recombinant MALT1	Ki	0.14 μ M	[1]	
ABC-DLBCL Cell Proliferation	HBL-1, TMD8, OCI-Ly3, OCI-Ly10	Effective Concentration	50 μ M	[5]	
c-REL Nuclear Translocation	HBL-1 cells	Effective Concentration	50 μ M	[5]	

In-Depth Inhibitor Profiles

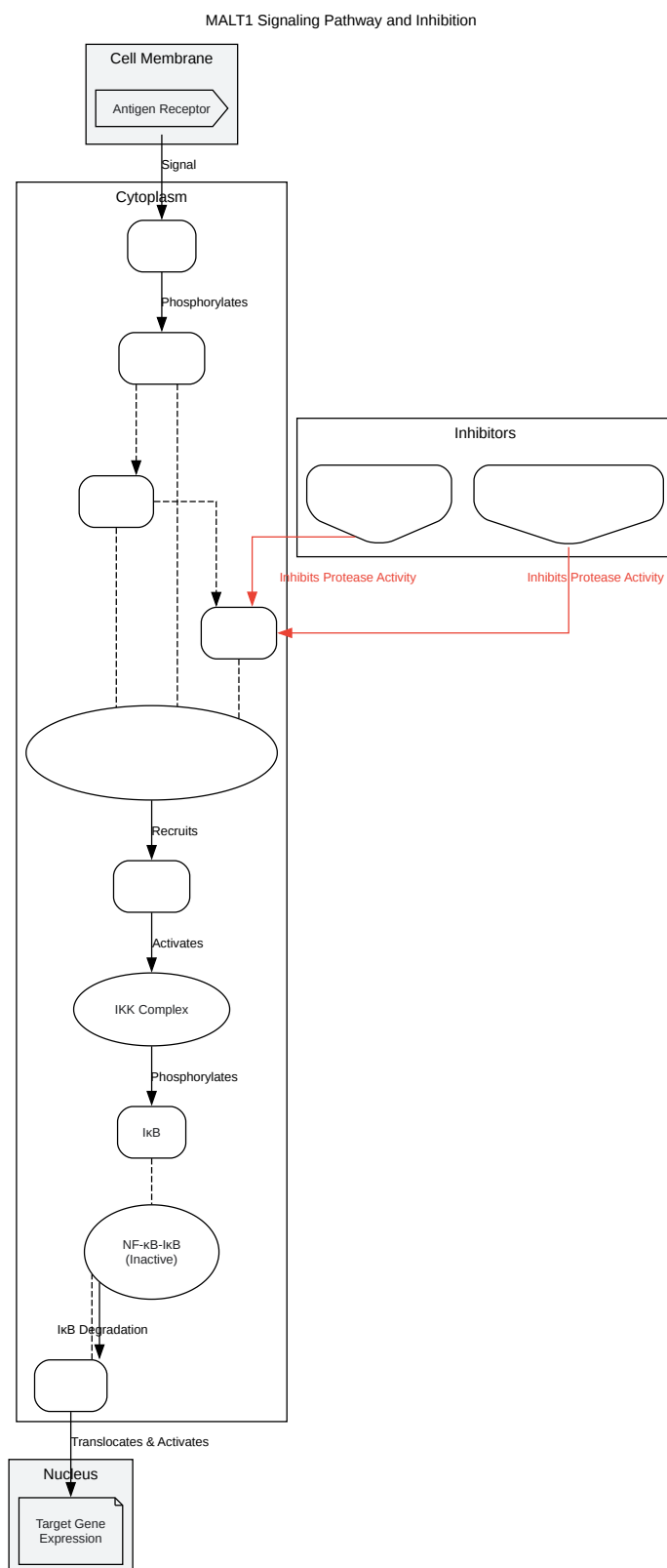
MLT-943 is a potent, selective, and orally active MALT1 protease inhibitor.[3] Its efficacy has been demonstrated across multiple species in both peripheral blood mononuclear cell (PBMC)

and whole blood assays, highlighting its potential for in vivo studies.[2][3] The consistent sub-micromolar IC50 values in cellular assays underscore its high potency.

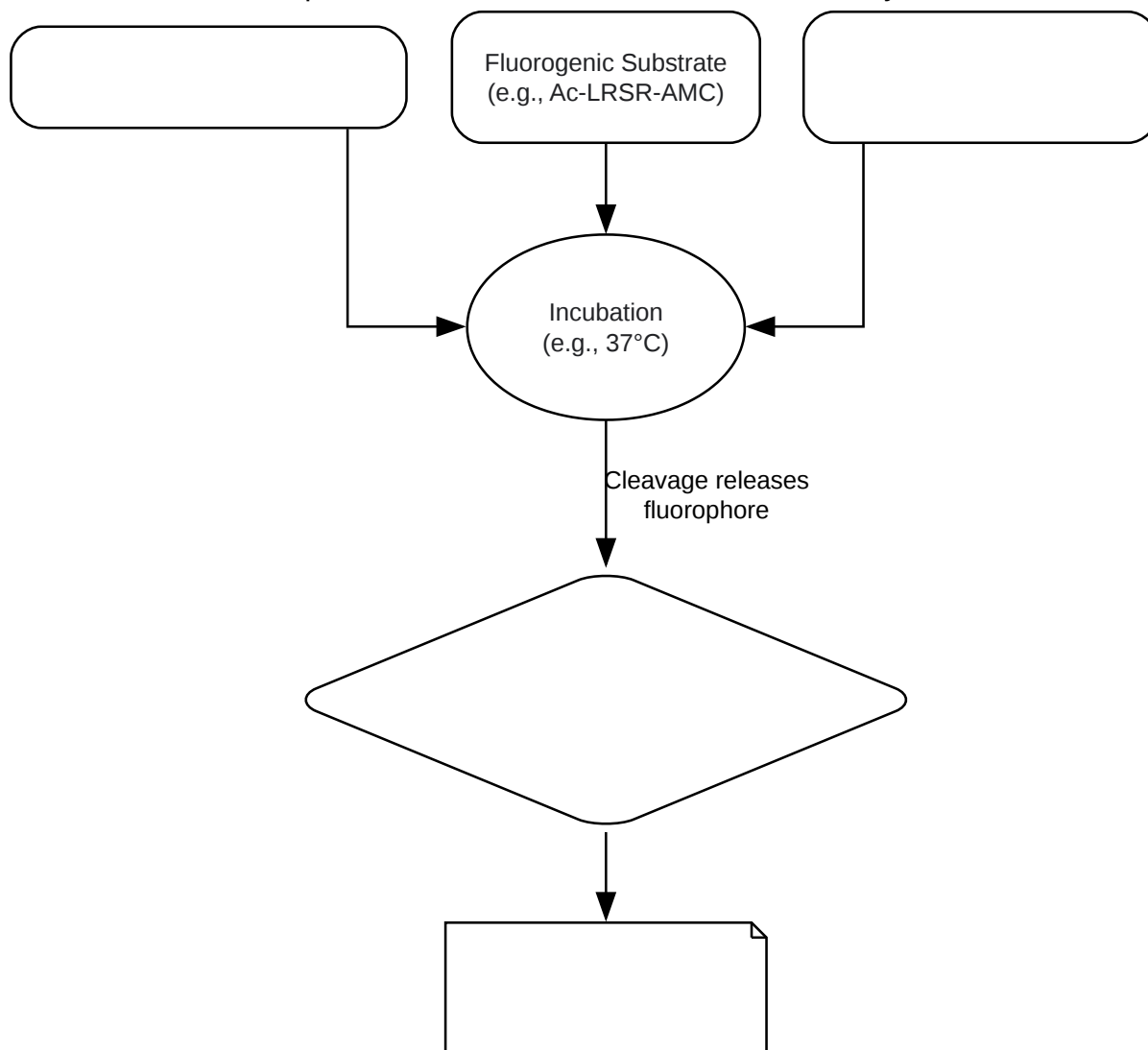
Z-VRPR-fmk is a tetrapeptide-based irreversible inhibitor of MALT1.[6] It has been extensively used as a tool compound to probe MALT1 function, particularly in the context of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where it has been shown to inhibit cell growth and NF-κB signaling.[5][7][8] While its biochemical potency is notable, higher concentrations are often required in cellular assays to achieve the desired biological effect.[5]

MALT1 Signaling and Inhibition

The following diagram illustrates the canonical MALT1 signaling pathway leading to NF-κB activation and the points of inhibition by **MLT-943** and Z-VRPR-fmk.



Experimental Workflow: MALT1 Protease Assay



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF- κ B activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MALT1 Inhibition: A Comparative Analysis of MLT-943 and Z-VRPR-fmk]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8176053#mlt-943-vs-z-vrpr-fmk-for-malt1-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com